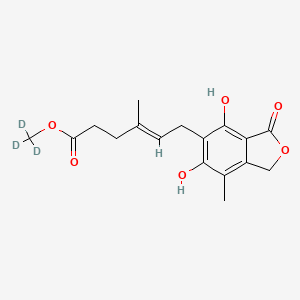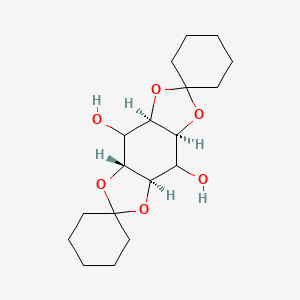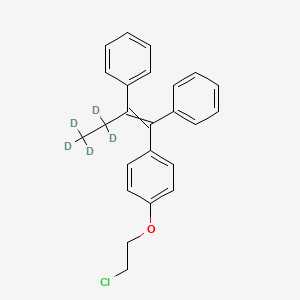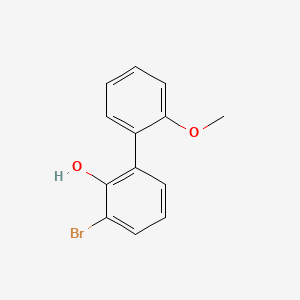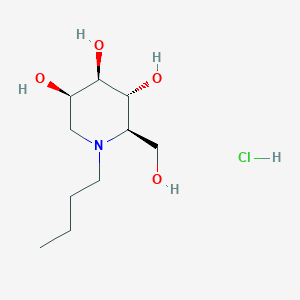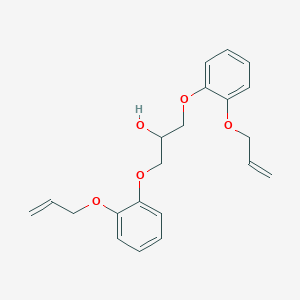
Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Lumefantrine and its derivatives, including the E/Z-mixture of 3,4-epoxytetrahydrofuranyl dimer, are synthesized through complex chemical processes. The synthesis may involve stereospecific epoxidation mechanisms, as seen in related studies where isotopomeric olefins and epoxides are synthesized and transformed using specific reagents and conditions (Müller & Pfyffer, 1992).
Molecular Structure Analysis
The molecular structure of lumefantrine and its dimers is crucial for understanding its chemical behavior and interactions. Studies on similar compounds show the significance of E/Z isomerization and its impact on the aggregation-induced emission and self-organization of molecules (Wang et al., 2012).
Chemical Reactions and Properties
Lumefantrine's chemical reactions and properties are influenced by its structural characteristics, such as the presence of the epoxytetrahydrofuranyl group. The compound undergoes various chemical reactions, including stereoselective synthesis and isomerization, which are critical for its pharmaceutical applications and effectiveness (Xie & Li, 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, play a vital role in the drug's formulation and bioavailability. Studies on lumefantrine and related compounds highlight the importance of improving physical properties through nanoformulation and solid lipid nanoparticles to enhance oral bioavailability and therapeutic efficacy (Garg et al., 2017).
Chemical Properties Analysis
The chemical properties of lumefantrine, including its interaction with human serum albumin, are crucial for its pharmacokinetics and drug distribution. Binding studies and molecular docking analyses provide insights into lumefantrine's chemical behavior in the human body (Musa et al., 2020).
Applications De Recherche Scientifique
Improvement in Oral Bioavailability
Garg et al. (2017) developed lumefantrine loaded binary solid lipid nanoparticles (LF-SLNs) to enhance its poor and variable oral bioavailability. This was achieved using a binary lipid mixture of stearic acid and caprylic acid, resulting in significant enhancement in the intestinal permeability and oral bioavailability of lumefantrine (Garg, Bhalala, Tomar, & Wahajuddin, 2017).
Development of Molecularly Imprinted Polymers
Silva et al. (2018) focused on creating molecularly imprinted polymers (MIPs) for solid-phase extraction (SPE) of lumefantrine from human plasma. This innovative approach is less expensive and more stable, improving the drug monitoring process (Silva, Diniz, Pianetti, César, Silva, Freitas, Sousa, & Fernandes, 2018).
Pharmacokinetic Implications
Zakaria and Badhan (2018) explored the impact of CYP2B6 polymorphisms on interactions between efavirenz and lumefantrine in pediatric antimalarial therapy. The study highlights the pharmacokinetic implications of such drug-drug interactions, especially in polymorphic subjects (Zakaria & Badhan, 2018).
Dissolution Improvement Studies
Patel and Wairkar (2021) worked on improving the dissolution of lumefantrine by creating a co-precipitate with Eudragit E PO. This research aimed at increasing drug solubility, showing significant improvement in dissolution rate (Patel & Wairkar, 2021).
Manufacturing Process Optimization
Boehm et al. (2007) revised the manufacturing process for lumefantrine, part of the antimalarial drug Coartem, to increase throughput and efficiency (Boehm, Fuenfschilling, Krieger, Kuesters, & Struber, 2007).
Safety And Hazards
Propriétés
Numéro CAS |
1795129-61-1 |
|---|---|
Nom du produit |
Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) |
Formule moléculaire |
C₄₄H₂₄Cl₆O₂ |
Poids moléculaire |
797.38 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

